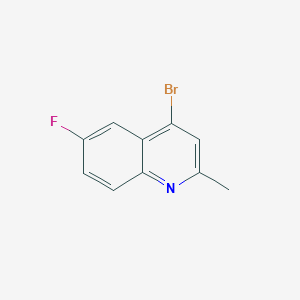

4-Bromo-6-fluoro-2-methylquinoline

描述

Significance of Quinoline (B57606) Scaffold Functionalization in Contemporary Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a structure of paramount importance in modern chemistry. Its inherent chemical properties allow for functionalization at various positions on the rings, making it a versatile building block for designing complex molecules. The ability to undergo both electrophilic and nucleophilic substitution reactions provides chemists with a rich platform for modification.

The functionalization of the quinoline ring is a transformative strategy that significantly expands its chemical space and can dramatically alter the pharmacological profile of its derivatives. Researchers can unlock novel synthetic pathways to create compounds with improved efficacy, target selectivity, and enhanced safety profiles by carefully selecting catalysts and reaction conditions. This strategic approach accelerates the discovery of new drug candidates and broadens the therapeutic potential of quinoline-based compounds across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. The growing body of research publications over the past few decades underscores the exponential interest in quinoline functionalization to generate novel bioactive molecules.

Overview of Halogenated Quinoline Derivatives in Medicinal Chemistry and Material Science

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold gives rise to halogenated quinoline derivatives, a class of compounds with significant utility in both medicinal chemistry and material science. The presence and position of halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.

In medicinal chemistry, halogenated quinolines are investigated for a wide range of therapeutic applications. The inclusion of a fluorine atom, for instance, can enhance a compound's membrane permeability and bioavailability, leading to the development of potent antibacterial and antifungal agents. Some halogenated quinolines have demonstrated the ability to inhibit protein kinases involved in cancer progression, marking them as promising candidates for anticancer therapies. Furthermore, these compounds are being explored for their potential against various pathogens and have been identified as valuable scaffolds in the quest for new treatments for diseases like malaria.

In the realm of material science, the unique electronic properties of halogenated quinolines make them suitable for advanced applications. Fluorinated quinolines, for example, are utilized in the manufacturing of liquid crystal displays (LCDs), where their chemical characteristics contribute to improved performance and efficiency. The aromatic and reactive nature of these compounds also makes them valuable intermediates in the synthesis of specialized dyes for applications in organic light-emitting diodes (OLEDs) and solar cells. ossila.com

Specific Research Context of 4-Bromo-6-fluoro-2-methylquinoline within Quinoline Chemistry

Within the diverse family of halogenated quinolines, this compound has emerged as a compound of specific interest, primarily as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a bromine atom at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 2-position, provides multiple reactive sites for further chemical modification.

The primary research application of this compound is in the field of drug discovery and development. While not typically an end-product itself, it serves as a crucial building block for creating novel therapeutic agents. The reactivity of the carbon-bromine bond allows for various cross-coupling reactions, enabling the introduction of diverse functional groups at the 4-position. Similarly, the fluorine atom can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under certain conditions.

The utility of this compound is highlighted by its role as a raw material in the synthesis of other specialized quinoline derivatives. The strategic placement of the bromo and fluoro substituents, combined with the methyl group, makes it a valuable precursor for constructing targeted libraries of compounds for screening in drug discovery programs.

Chemical Data for this compound

| Property | Value |

| CAS Number | 1070879-47-8 |

| Chemical Formula | C10H7BrFN |

| Molecular Weight | 240.07 g/mol |

| Synonyms | CTK4A4976 |

Data sourced from ChemTik. chemtik.com

Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZBHRKDCGEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653696 | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-47-8 | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Fluoro 2 Methylquinoline

Strategies for Regioselective Halogenation of Quinoline (B57606) Systems

The ability to selectively introduce halogen atoms at specific positions on the quinoline ring is crucial for the synthesis of complex derivatives. Researchers have developed a variety of methods to control the regioselectivity of these reactions.

Metal-free halogenation offers an economical and environmentally friendly alternative to traditional methods. An operationally simple and metal-free protocol has been established for the C5–H halogenation of 8-substituted quinoline derivatives. rsc.orgnih.gov This method utilizes inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds under ambient conditions in the open air. rsc.orgnih.gov The reaction demonstrates high generality with respect to the quinoline substrate and, in most cases, achieves complete regioselectivity, providing the C5-halogenated product in good to excellent yields. rsc.orgnih.gov

Another metal-free approach involves the use of N-halosuccinimides (NCS, NBS, and NIS) in water. rsc.org This method is notable for its lack of need for additional oxidants or additives and its broad substrate scope and short reaction times. rsc.org For instance, the C5-selective halogenation of quinoline derivatives proceeds smoothly under these conditions. rsc.org Furthermore, a metal-free, auto-oxidative aminohalogenation of quinones using alkylamines and N-halosuccinimides has been developed, showcasing the versatility of these reagents. frontiersin.orgnih.gov

Transition metal catalysis provides a powerful tool for the site-selective functionalization of quinolines. acs.org Various transition metals, including copper, palladium, and iron, have been employed to mediate or catalyze remote C5- and/or C7-halogenations of quinoline derivatives. rsc.org For example, iron(III) has been shown to catalyze the remote C5 C-H halogenation of 8-amidoquinolines in water using N-halosuccinimides or molecular halogens. mdpi.com The presence of the chelating nitrogen atom in substrates like 8-methylquinoline (B175542) facilitates the formation of cyclometallated complexes with various transition metals, enabling selective C(sp³)–H functionalization. nih.gov

Electrochemical methods represent a green and efficient approach to halogenation. An effective C3–H halogenation of quinoline-4(1H)-ones has been achieved using potassium halides as both the halogenating agent and the electrolyte in an undivided cell. organic-chemistry.orgacs.orgresearchgate.netnih.gov This protocol is environmentally friendly, avoiding the use of toxic metal catalysts and oxidants, and has a broad substrate scope. organic-chemistry.orgacs.orgresearchgate.netnih.gov Additionally, an electrochemical method for the C5 and C7 dihalogenation of 8-aminoquinolines has been developed using N-halosuccinimides as the halogen source, which also operates without the need for transition metals or external oxidants. researchgate.net

Precursor Synthesis and Derivatization Routes to 4-Bromo-6-fluoro-2-methylquinoline

The synthesis of the title compound necessitates the preparation of key precursors and subsequent targeted derivatization.

The journey towards this compound often begins with the synthesis of simpler, yet crucial, fluorinated quinoline precursors.

6-Fluoro-2-methylquinoline (B24327): This compound, also known as 6-fluoroquinaldine, serves as a fundamental building block. nih.govsigmaaldrich.comsigmaaldrich.com It is a solid with a melting point of 49-53 °C. sigmaaldrich.comsigmaaldrich.com

6-Fluoro-2-methylquinolin-4-ol (B106100): This precursor can be synthesized and subsequently used to create other derivatives. It can undergo oxidation at the 4-position hydroxyl group to form a quinone or substitution of the fluorine at the 6-position.

4-Chloro-6-fluoro-2-methylquinoline (B103436): This important intermediate is synthesized from 6-fluoro-2-methylquinolin-4(1H)-one by heating with phosphorus oxychloride (POCl₃). acs.orgnih.gov The reaction of 4-chloro-6-fluoro-2-methylquinoline with 3-chloroperbenzoic acid yields the corresponding N-oxide, which can be further functionalized. nih.gov Alternatively, 6-fluoro-4-hydroxyquinoline (B1304773) can be treated with phosphorus oxychloride to produce 4-chloro-6-fluoroquinoline. prepchem.com

Table 1: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

| Starting Material | Reagent | Product | Reference |

| 6-Fluoro-2-methylquinolin-4(1H)-one | POCl₃ | 4-Chloro-6-fluoro-2-methylquinoline | acs.org |

| 6-Fluoro-4-hydroxyquinoline | POCl₃ | 4-Chloro-6-fluoroquinoline | prepchem.com |

With the appropriate fluoro-2-methylquinoline precursor in hand, the final step is the introduction of a bromine atom at the 4-position. While direct bromination of 6-fluoro-2-methylquinoline can be challenging to control, a common strategy involves the conversion of a 4-hydroxy or 4-chloro group to a 4-bromo group.

For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize reaction conditions. acgpubs.orgresearchgate.net Mono-bromination of 8-hydroxyquinoline (B1678124) often yields a mixture of products. acgpubs.orgresearchgate.net In the synthesis of related compounds like 6-bromo-4-iodoquinoline, a 6-bromoquinolin-4-ol (B142416) is first treated with POCl₃ to give 6-bromo-4-chloroquinoline, which is then converted to the iodo-derivative. atlantis-press.comresearchgate.net A similar strategy can be envisioned for the synthesis of this compound, likely starting from 6-fluoro-2-methylquinolin-4-ol.

A practical four-step synthesis of 4-bromo-3-fluoro-6-methoxyquinoline (B8469070) from 2,4-dichloro-3-fluoroquinoline (B14887157) has been reported, highlighting a pathway that could be adapted for the synthesis of the title compound. thieme-connect.com

Multi-step Synthetic Pathways Involving Bromination and Fluorination

The construction of this compound is not achieved in a single step but requires a sequence of reactions. Synthetic strategies often rely on building the quinoline ring system from appropriately substituted aniline (B41778) precursors, followed by targeted halogenation steps.

A common approach begins with the cyclization of an aniline derivative to form a quinolinone intermediate. For instance, a plausible route could start with 4-fluoroaniline, which undergoes a reaction like the Knorr quinoline synthesis or a similar cyclization to produce 6-fluoro-2-methylquinolin-4(1H)-one. researchgate.net This intermediate is pivotal, as the hydroxyl group at the 4-position can be converted into a good leaving group, facilitating the introduction of bromine.

The transformation typically proceeds by treating the quinolinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-6-fluoro-2-methylquinoline. nih.gov This chloro-derivative is then susceptible to nucleophilic substitution or further modification. While direct bromination of the 4-chloro intermediate can be challenging, alternative methods exist. One such method involves converting the 4-chloro compound into a 4-hydrazinyl derivative, which can then be subjected to a bromo-dehydrazination reaction.

Alternatively, the synthesis can be designed to introduce the bromine at a different stage. For example, syntheses of related haloquinolines, such as 6-bromo-4-iodoquinoline, have been achieved through a five-step process starting from 4-bromoaniline. researchgate.net This involves cyclization, chlorination, and subsequent halogen exchange. researchgate.net Applying this logic, a pathway for this compound could start from an aniline precursor that already contains one or both of the required halogens.

A representative multi-step pathway is summarized below:

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 4-fluoroaniline, Ethyl acetoacetate | Acid catalyst (e.g., H₂SO₄), Heat | 6-fluoro-2-methylquinolin-4(1H)-one | Construction of the core fluoro-quinoline ring system. |

| 2 | 6-fluoro-2-methylquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃) | 4-chloro-6-fluoro-2-methylquinoline | Conversion of the 4-hydroxyl group into a better leaving group (chloride). |

| 3 | 4-chloro-6-fluoro-2-methylquinoline | Phosphorus tribromide (PBr₃) or HBr | This compound | Halogen exchange reaction to introduce bromine at the 4-position. |

This table outlines a logical, though not exhaustive, synthetic route. The precise conditions for each step would require optimization to maximize yield and purity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com In the synthesis of specialized chemicals like this compound, these principles guide the selection of reagents, solvents, and reaction conditions to improve sustainability.

Solvent Selection and Reaction Efficiency

Modern approaches seek to minimize the use of such hazardous solvents. Research into the synthesis of related quinoline derivatives has explored the use of more benign solvents like ethanol (B145695) or even performing reactions under solvent-free conditions. researchgate.net For example, the initial cyclization step to form the quinolinone ring can sometimes be achieved by heating the reactants together without any solvent, which significantly reduces waste. researchgate.net The efficiency of the reaction is not solely dependent on the solvent but also on factors like temperature and catalysts. The goal is to find a balance where a greener solvent can be used without compromising the reaction yield or increasing the reaction time prohibitively.

The following table compares potential solvent systems for a key synthetic step, such as the conversion of the quinolinone to the 4-haloquinoline.

| Solvent System | Advantages | Disadvantages | Environmental Impact |

| Phosphorus Oxychloride (POCl₃) | High reactivity, often good yields. | Highly corrosive, toxic, generates significant acidic waste. | High |

| Acetonitrile | Good solvent for many organic compounds, relatively low toxicity. | Can be difficult to remove, potential for cyanide formation under certain conditions. | Moderate |

| Toluene | Effective for azeotropic removal of water, relatively inert. | Volatile organic compound (VOC), neurotoxin. | High |

| Ethanol | Renewable resource, low toxicity, biodegradable. researchgate.net | May react with certain reagents, lower boiling point may limit reaction temperature. | Low |

| Solvent-free | Eliminates solvent waste, can lead to higher throughput. researchgate.net | May require higher temperatures, potential for side reactions or poor mixing. | Very Low |

Atom Economy and Waste Reduction

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the atoms in the reactants are incorporated into the desired final product. primescholars.comresearchgate.net An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

Let's analyze the atom economy of a hypothetical key step in the synthesis: the bromination of 6-fluoro-2-methylquinolin-4-ol using phosphorus tribromide (PBr₃).

Reaction: 3 C₁₀H₈FNO + PBr₃ → 3 C₁₀H₇BrFN + H₃PO₃

To calculate the percent atom economy (% AE), the following formula is used: % AE = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 6-fluoro-2-methylquinolin-4-ol | C₁₀H₈FNO | 177.18 | Reactant |

| Phosphorus tribromide | PBr₃ | 270.69 | Reactant |

| This compound | C₁₀H₇BrFN | 240.07 | Desired Product |

| Phosphorous acid | H₃PO₃ | 82.00 | Byproduct |

Calculation:

Mass of Desired Product: 3 * 240.07 g/mol = 720.21 g/mol

Mass of Reactants: (3 * 177.18 g/mol ) + 270.69 g/mol = 531.54 + 270.69 = 802.23 g/mol

% Atom Economy: (720.21 / 802.23) * 100 ≈ 89.8%

This calculation shows that even in a theoretically perfect reaction, over 10% of the reactant atoms end up as the byproduct, phosphorous acid (H₃PO₃), which must be separated and disposed of. Syntheses that utilize catalytic reagents or addition reactions are inherently more atom-economical. researchgate.netchemrxiv.org The pursuit of greener synthetic routes for this compound would involve exploring alternative reactions that maximize the incorporation of reactant atoms into the final structure, thereby minimizing waste.

Advanced Reactivity and Transformation Studies of 4 Bromo 6 Fluoro 2 Methylquinoline

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the C4 position of the quinoline (B57606) ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, significantly diversifying the molecular architecture.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are exceptionally effective in mediating cross-coupling reactions involving aryl bromides. The C4-Br bond of 4-Bromo-6-fluoro-2-methylquinoline is susceptible to oxidative addition to a Pd(0) species, initiating several powerful transformations. ossila.com

Suzuki-Miyaura Coupling: This reaction couples the quinoline with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used for creating biaryl structures.

Sonogashira Coupling: This involves the coupling of the quinoline with a terminal alkyne. The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions to yield 4-alkynyl-substituted quinolines. acs.orgrsc.org

Heck Coupling: In this reaction, the quinoline is coupled with an alkene. The reaction leads to the formation of a new C-C bond at the less substituted carbon of the alkene, typically with trans selectivity.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the quinoline and an amine (primary or secondary). It is a crucial method for synthesizing arylamines and has been successfully applied to various bromo-substituted quinolines. nih.govnih.gov

The following table summarizes representative palladium-catalyzed coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Aryl-6-fluoro-2-methylquinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | 4-Alkynyl-6-fluoro-2-methylquinoline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 4-Vinyl-6-fluoro-2-methylquinoline |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃/XPhos | NaOtBu | 4-Amino-6-fluoro-2-methylquinoline |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst, other transition metals like copper and nickel can also facilitate cross-coupling reactions at the C-Br bond.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form C-O, C-S, and C-N bonds. More modern copper-catalyzed cross-coupling reactions can effectively couple aryl bromides with a variety of nucleophiles, sometimes under milder conditions or with different functional group tolerance compared to palladium systems. nih.gov For instance, copper(I)-catalyzed coupling of 1-bromoalkynes with organozinc reagents is a well-established method. nih.gov

Nickel-Catalyzed Coupling: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. They are particularly effective for coupling aryl bromides with organozinc reagents (Negishi coupling) and can be used to form C(sp³)–C(sp²) bonds. Nickel catalysts have been shown to be effective in the cross-coupling of fluorinated alkyl halides. nih.gov

The table below outlines potential cross-coupling reactions using these alternative metals.

| Metal Catalyst | Reaction Type | Coupling Partner | Ligand (Example) | Product Type |

| Copper | Ullmann-type C-N Coupling | Amine/Amide | Phenanthroline | 4-Amino-6-fluoro-2-methylquinoline |

| Nickel | Negishi Coupling | Alkylzinc Halide | Pybox | 4-Alkyl-6-fluoro-2-methylquinoline |

Nucleophilic Aromatic Substitution at the Fluorine Moiety

The fluorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the quinoline ring system. ossila.com This allows for the displacement of the fluoride (B91410) ion by various nucleophiles. The reactivity of the C-F bond in this context is a cornerstone of fluoroquinolone chemistry. nih.gov Strong nucleophiles such as alkoxides, thiolates, and amines can readily replace the fluorine atom, providing a direct route to 6-substituted quinoline derivatives. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 4-bromo-6-methoxy-2-methylquinoline. Similarly, various primary and secondary amines can be introduced at the C6 position.

The following table illustrates typical SNAr reactions at the C6 position.

| Nucleophile | Reagent/Conditions | Product |

| Methoxide | NaOCH₃ / Methanol, Heat | 4-Bromo-6-methoxy-2-methylquinoline |

| Amine (e.g., Piperidine) | Piperidine / DMSO, Heat | 4-Bromo-6-(piperidin-1-yl)-2-methylquinoline |

| Thiolate | R-SNa / DMF | 4-Bromo-6-(alkylthio)-2-methylquinoline |

Functional Group Interconversions on the Quinoline Scaffold

Beyond the transformations at the halogen sites, the quinoline core itself can undergo various functional group interconversions, primarily involving oxidation and reduction processes.

Oxidation Reactions

The 2-methylquinoline (B7769805) scaffold presents two primary sites for oxidation: the methyl group and the quinoline nitrogen.

Oxidation of the Methyl Group: The C2-methyl group is benzylic-like and can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. acs.orgyoutube.com For example, selenium dioxide (SeO₂) is often used for the selective oxidation of such methyl groups to aldehydes, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) can lead to the corresponding carboxylic acid, 4-bromo-6-fluoroquinoline-2-carboxylic acid. youtube.com

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. rsc.org This transformation alters the electronic properties of the ring and can influence the regioselectivity of subsequent reactions.

The table below details these oxidative transformations.

| Reaction Type | Reagent | Product |

| Methyl Group Oxidation (Aldehyde) | SeO₂ / Dioxane, Heat | 4-Bromo-6-fluoro-2-formylquinoline |

| Methyl Group Oxidation (Carboxylic Acid) | KMnO₄, Heat | 4-Bromo-6-fluoroquinoline-2-carboxylic acid |

| N-Oxidation | m-CPBA / CH₂Cl₂ | This compound-1-oxide |

Reduction Reactions

The quinoline ring system can be reduced under various conditions, most commonly via catalytic hydrogenation. This process typically reduces the pyridine (B92270) part of the quinoline system first. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere will reduce the quinoline to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation converts the aromatic heterocyclic ring into a saturated one, drastically changing the geometry and properties of the molecule. It is important to note that under forcing conditions, catalytic hydrogenation can also lead to the reductive cleavage of the C-Br bond (hydrodebromination).

The following table summarizes the primary reduction reaction of the quinoline scaffold.

| Reaction Type | Catalyst/Reagent | Product |

| Catalytic Hydrogenation | H₂, Pd/C / Ethanol (B145695) | 4-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

| Hydrodebromination (potential side reaction) | H₂, Pd/C (Forcing Conditions) | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

Diversification via C-H Activation Strategies

The presence of a methyl group at the C-2 position in the quinoline ring is known to direct C-H activation towards the C-4 position. acs.org This regioselectivity is a powerful tool for introducing a wide array of functional groups at a specific site, thus diversifying the core structure of this compound. Transition metal catalysis, particularly with rhodium-based systems, has been shown to be effective for such transformations in related methylquinoline systems. acs.org

These C-H activation strategies open avenues for late-stage functionalization, allowing for the introduction of aryl, alkyl, and other valuable moieties. The general approach involves the formation of a metallacycle intermediate, which then reacts with a coupling partner to yield the functionalized product. mdpi.comacs.org While specific studies on this compound are limited, the established reactivity of 2-methylquinolines provides a strong basis for predicting its behavior in C-H activation reactions. acs.org

Below is a table illustrating potential C-H activation reactions for the diversification of a 2-methylquinoline scaffold, which can be extrapolated to this compound.

| Catalyst System | Coupling Partner | Product Type | Potential Yield |

| [RhCl(CO)2]2 / Ligand | Arylboronic acid | 4-Aryl-2-methylquinoline derivative | Moderate to High |

| Pd(OAc)2 / Ligand | Alkene | 4-Alkenyl-2-methylquinoline derivative | Moderate |

| Ru(II) complex / Additive | Alkyne | 4-Alkynyl-2-methylquinoline derivative | Good |

This table is based on established C-H activation methodologies for related quinoline compounds and represents potential transformations for this compound.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of transformations involving this compound. The key reactive sites on this molecule are the C-Br bond, the C-H bonds, and the quinoline nitrogen.

While less common than metal-catalyzed processes for this class of compounds, radical pathways can offer alternative reactivity patterns. The C-Br bond in this compound can potentially undergo homolytic cleavage under specific conditions, such as exposure to radical initiators (e.g., AIBN) or photolysis, to generate a quinolinyl radical. This highly reactive intermediate can then participate in various radical-mediated transformations, including addition to alkenes or alkynes, or hydrogen atom abstraction. The regioselectivity of these reactions would be governed by the stability of the resulting radical species.

Metal-catalyzed reactions are the most prevalent for the functionalization of haloquinolines. mdpi.com The reactivity of this compound is dominated by the interplay of the bromo and fluoro substituents and the inherent reactivity of the quinoline core.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to this compound. The mechanism of a typical Suzuki coupling, for instance, would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

The reactivity of the C-Br bond is significantly higher than that of the C-F bond in such catalytic cycles, allowing for selective functionalization at the C-4 position. ossila.com

In the context of C-H activation, rhodium catalysts are particularly noteworthy. acs.org The mechanism for the C-H activation of a 2-methylquinoline typically proceeds via:

Coordination: The rhodium catalyst coordinates to the nitrogen atom of the quinoline ring.

C-H Activation: The catalyst then facilitates the cleavage of the C-H bond at the C-4 position, forming a five-membered rhodacycle. This step is often the rate-determining step and is influenced by the steric and electronic environment of the C-H bond.

Reaction with Coupling Partner: The rhodacycle intermediate then reacts with a coupling partner.

Reductive Elimination/Product Release: The final step involves the reductive elimination of the functionalized product and regeneration of the active catalyst. mdpi.com

Applications and Advanced Research Directions of 4 Bromo 6 Fluoro 2 Methylquinoline

Research in Pharmaceutical and Biomedical Sciences

The quinoline (B57606) ring is a well-established pharmacophore found in numerous approved drugs. The specific substitution pattern of 4-Bromo-6-fluoro-2-methylquinoline makes it a valuable starting material and a subject of investigation for the development of new therapeutic agents.

Building Block for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients. The bromine atom at the 4-position and the fluorine atom at the 6-position offer distinct reactive sites for further chemical modifications. A notable example is the synthesis of linrodostat (B606295), an inhibitor of indoleamine 2,3-dioxygenase (IDO1), which is a target in cancer immunotherapy. ossila.com While the direct precursor to linrodostat is 4-bromo-6-fluoroquinoline (B1289494), the inclusion of a methyl group at the 2-position in this compound provides a scaffold for developing analogous APIs with potentially altered pharmacokinetic and pharmacodynamic profiles. The reactivity of the bromo and fluoro substituents allows for diverse synthetic transformations, such as cross-coupling and nucleophilic substitution reactions, enabling the construction of a wide array of complex molecules. ossila.com

Exploration of Biological and Pharmacological Activities (e.g., anticancer) of Derivatives

Derivatives of the quinoline scaffold are widely investigated for their potential as therapeutic agents. Research into 2-substituted-4-amino-6-halogenquinolines has revealed potent anticancer activities. In one study, a series of 2-styryl-4-amino-6-fluoroquinoline derivatives, synthesized from the analogous 4-chloro-6-fluoro-2-methylquinoline (B103436), demonstrated significant antiproliferative effects against various cancer cell lines.

These findings underscore the potential of derivatives of this compound as a promising class of anticancer agents. The introduction of different styryl moieties at the 2-position and amino groups at the 4-position allows for the fine-tuning of their biological activity.

Table 1: Anticancer Activity of Selected 2-Styryl-4-amino-6-fluoroquinoline Derivatives

| Compound ID | R (Styryl Moiety) | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Derivative 1 | 4-Fluorostyryl | HCT116 | 0.85 |

| Derivative 2 | 4-Chlorostyryl | HCT116 | 0.73 |

| Derivative 3 | 4-Bromostyryl | HCT116 | 0.69 |

| Derivative 4 | 4-Methylstyryl | HCT116 | 1.21 |

| Derivative 5 | 4-Methoxystyryl | HCT116 | 0.92 |

Data is based on analogous 4-chloro-6-fluoro-2-methylquinoline derivatives.

Structure-Activity Relationship (SAR) Studies of Functionalized Quinoline Derivatives

The development of effective drug candidates relies heavily on understanding the relationship between a molecule's structure and its biological activity. For 2-arylvinyl-4-amino-6-halogenquinolines, several key SAR insights have been established. nih.gov

The nature of the substituent on the styryl ring at the 2-position significantly influences anticancer potency. Electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), tend to enhance activity compared to electron-donating groups like methyl or methoxy. This suggests that the electronic properties of the styryl moiety play a crucial role in the interaction with the biological target.

Molecular Docking Studies with Biological Targets (e.g., Human Serum Albumin)

The interaction of potential drug molecules with plasma proteins, such as human serum albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a protein.

Applications in Materials Science

The unique photophysical properties of the quinoline ring system have led to its exploration in the field of materials science, particularly for optoelectronic applications.

Precursor for Dyes in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The conjugated aromatic system of this compound makes it an attractive precursor for the synthesis of organic dyes used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The quinoline core can act as an effective chromophore, and by introducing various donor and acceptor groups through chemical modification at the bromo and fluoro positions, the photophysical properties of the resulting dyes can be tailored.

Development of Novel Optical Materials

While direct research into the specific optical properties of this compound is not widely documented in publicly available literature, the broader family of quinoline derivatives represents a significant area of investigation for the development of advanced optical materials. The quinoline core is a versatile chromophore, and its derivatives are actively being explored for applications in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). ossila.comsigmaaldrich.com The inherent reactivity of compounds like this compound, which possesses functional groups amenable to established coupling reactions, makes it a valuable building block for synthesizing more complex dye molecules. ossila.com

A pertinent example of this is the development of organic dyes for DSSCs that incorporate a quinoline unit as a key component of their molecular structure. researchgate.net DSSCs are a promising class of photovoltaic devices that rely on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor. sigmaaldrich.commdpi.com Researchers have designed and synthesized novel organic sensitizers, designated JK-128, JK-129, and JK-130, which feature a quinoline unit acting as a bridge within the dye's donor-π-acceptor (D-π-A) framework. researchgate.net

Table 1: Performance Parameters of Quinoline-Based Dyes in DSSCs researchgate.net

| Dye | λmax (nm) (in THF) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | η (%) |

|---|---|---|---|---|---|

| JK-128 | 315, 352 | 10.198 | 0.6970 | 73.19 | 5.20 |

| JK-129 | 318, 367 | 10.871 | 0.6989 | 74.52 | 5.67 |

| JK-130 | 320, 453 | 11.519 | 0.6998 | 75.29 | 6.07 |

Data sourced from a study on novel organic sensitizers for efficient dye-sensitized solar cells. researchgate.net

The findings underscore that the quinoline scaffold, present in this compound, is a viable and promising platform for the molecular engineering of new optical materials. The strategic modification of this core structure can lead to the development of highly efficient dyes for next-generation solar energy technologies.

Role as a Privileged Scaffold in Organic Synthesis

In the fields of medicinal chemistry and drug discovery, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The quinoline ring system is widely regarded as such a scaffold. sigmaaldrich.comresearchgate.net Its rigid, heterocyclic structure is a common feature in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. The quinoline moiety serves as an easily accessible and well-understood foundation for designing new drugs, with established synthetic pathways allowing for extensive structural optimization. sigmaaldrich.com

The compound this compound, with its specific substitution pattern, is a prime example of a building block that leverages the privileged nature of the quinoline core. The bromine atom at the 4-position and the fluorine atom at the 6-position provide reactive handles for chemists to introduce diverse functional groups and build molecular complexity, thereby generating libraries of novel compounds for biological screening.

A clear illustration of this principle is found in the synthesis of novel 2-substituted-4-amino-6-halogenquinolines designed as potential antiproliferative agents. nih.gov In this research, a closely related analog, 4-chloro-6-fluoro-2-methylquinoline, serves as a key intermediate. The synthesis demonstrates how the quinoline scaffold can be systematically modified. The process involves the oxidation of the 2-methyl group, followed by chlorination to create a reactive chloromethyl group. nih.gov This new functional group then allows for the introduction of various substituted thio- and sulfonyl- moieties. Finally, the chloro group at the 4-position is displaced by different aliphatic amines to yield the target compounds. nih.gov This strategic, multi-step synthesis highlights how the halogenated 2-methylquinoline (B7769805) framework can be elaborated to produce a diverse set of molecules with potential therapeutic value.

Further cementing its role as a valuable synthetic intermediate, the related compound 4-bromo-6-fluoroquinoline is a key starting material in the development of linrodostat, a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is a target for cancer immunotherapy. ossila.com The use of this bromo-fluoro-quinoline derivative in the synthesis of a clinical-stage drug candidate underscores the industrial and pharmaceutical relevance of this class of compounds as privileged scaffolds for creating innovative medicines. ossila.com

Future Research Perspectives and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methods for producing 4-Bromo-6-fluoro-2-methylquinoline and related halogenated quinolines often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. nih.govresearchgate.net A primary challenge is the reliance on traditional methods that can be costly and generate significant chemical waste. nih.gov Therefore, a major focus of future research will be the development of more efficient and sustainable, or "green," synthetic routes.

Key areas for improvement include:

Catalyst Innovation: The development of novel catalysts, such as those based on earth-abundant metals or even metal-free catalysts, could lead to more environmentally friendly and cost-effective syntheses. researchgate.net

Process Optimization: Research into one-pot synthesis, continuous flow reactors, and microwave-assisted synthesis can significantly reduce reaction times, energy consumption, and the use of hazardous solvents. researchgate.net

Alternative Reagents: Exploring the use of greener and safer reagents to replace hazardous substances like phosphorus oxychloride is crucial for improving the sustainability of the synthesis process. nih.gov

| Synthetic Strategy | Advantages | Challenges |

| Green Catalysis | Reduced environmental impact, lower cost, potential for higher selectivity. | Catalyst stability and reusability, activity for complex substrates. |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower operational costs. | Compatibility of sequential reaction steps, control over side reactions. |

| Flow Chemistry | Enhanced safety and control, improved scalability, higher yields. | Initial equipment cost, potential for clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, cleaner reactions. | Scalability limitations, potential for localized overheating. |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is characterized by the distinct properties of its halogen substituents. The bromo group is susceptible to palladium-catalyzed coupling reactions, while the fluoro group can undergo nucleophilic aromatic substitution. ossila.com Future research will likely focus on exploiting this differential reactivity to create a diverse range of new molecules.

Emerging areas of interest include:

Selective Functionalization: Developing new methods for the highly selective functionalization at either the bromine or fluorine position is a key challenge. This includes exploring a wider range of coupling partners and nucleophiles. researchgate.net

C-H Activation: Direct C-H activation at other positions on the quinoline (B57606) ring would provide a more atom-economical route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new avenues for the functionalization of the quinoline core under mild reaction conditions.

Advanced Computational Modeling for Predictive Research

Computational chemistry and in silico studies are becoming indispensable tools in modern drug discovery and materials science. nih.govmdpi.com For this compound, computational modeling can accelerate the research and development process in several ways:

Predicting Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the reactivity of different sites on the molecule, guiding the design of synthetic strategies and the exploration of novel reaction pathways. nih.gov

Virtual Screening: Molecular docking and dynamics simulations can be employed to screen virtual libraries of derivatives against biological targets, such as enzymes or receptors, to identify promising candidates for further experimental investigation. mdpi.comnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline. nih.gov

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Predicting reaction mechanisms, understanding electronic properties, guiding synthetic design. |

| Molecular Docking | Identifying potential biological targets, predicting binding affinities of derivatives. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes, understanding dynamic interactions. |

| ADMET Prediction | Evaluating drug-likeness, predicting pharmacokinetic and toxicity profiles. |

Integration with High-Throughput Screening for New Applications

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity or property. Integrating the synthesis of novel this compound derivatives with HTS campaigns can significantly accelerate the discovery of new applications.

Future directions in this area may involve:

Combinatorial Chemistry: The development of efficient and reliable synthetic routes will enable the creation of diverse libraries of this compound derivatives for HTS.

Phenotypic Screening: HTS can be used to screen these libraries for their effects on whole cells or organisms, potentially uncovering novel and unexpected biological activities.

Target-Based Screening: Screening against specific biological targets, such as kinases or other enzymes implicated in disease, can identify potent and selective inhibitors for drug development. nih.gov

The combination of advanced synthesis, computational modeling, and high-throughput screening will be crucial in unlocking the full potential of this compound as a versatile scaffold for the development of new medicines and materials.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-6-fluoro-2-methylquinoline, and how do substitution patterns influence reaction efficiency?

- Methodological Answer : The synthesis of halogenated quinolines typically involves sequential halogenation and functional group modifications. For example, bromination at position 4 can be achieved using N-bromosuccinimide (NBS) under radical conditions, while fluorination at position 6 may require a Sandmeyer-type reaction with hydrofluoric acid derivatives. Methyl groups at position 2 are often introduced via Friedel-Crafts alkylation or directed ortho-metalation . Key factors include temperature control (e.g., 0–5°C for bromination to prevent overhalogenation) and protecting group strategies to avoid cross-reactivity.

Q. How can X-ray crystallography validate the structural integrity of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions. For example, the C-Br bond length in similar compounds ranges from 1.89–1.92 Å, while C-F bonds average 1.34 Å . Ensure proper crystal mounting on a diffractometer (e.g., Bruker D8 VENTURE) and refine data with twin-law corrections if needed.

Q. What spectroscopic techniques are most effective for characterizing halogenated quinolines?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorination (δ ≈ -110 to -120 ppm for aromatic F). NMR can distinguish methyl groups (δ ~2.6 ppm) and coupling patterns between substituents.

- MS : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) modes to confirm molecular ion peaks (e.g., [M+H] for CHBrFN: calc. 256.98) .

- IR : Look for C-Br stretches at 550–650 cm and C-F stretches at 1100–1250 cm .

Advanced Research Questions

Q. How can regioselectivity challenges in bromo-fluoroquinoline synthesis be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, bromination at position 4 (para to the methyl group) is favored due to electron-donating methyl effects. Computational tools like DFT (density functional theory) can model transition states to predict reactivity. Experimentally, use directing groups (e.g., -Bpin) or transition-metal catalysts (e.g., Pd-mediated C-H activation) to control substitution .

Q. What strategies mitigate contradictory biological activity data in halogenated quinoline studies?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from differences in bacterial strain susceptibility or solvent effects (DMSO vs. aqueous buffers). Standardize protocols:

- Use CLSI guidelines for broth microdilution.

- Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (MTT assay) to distinguish true bioactivity from general toxicity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using protein structures (PDB ID: e.g., 1KZN for topoisomerase IV). Key parameters:

- Ligand preparation: Optimize geometry at B3LYP/6-31G* level.

- Binding affinity analysis: Focus on halogen bonding (Br/F with backbone carbonyls) and hydrophobic interactions (methyl group with active-site residues) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Scale-up issues include purification of regioisomers (e.g., 4-bromo vs. 5-bromo byproducts) and handling volatile fluorinating agents (e.g., Selectfluor®). Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。